N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Naphthyridine derivatives have been widely studied for their pharmacological activities, particularly in cancer research. For example, a novel naphthyridine derivative demonstrated significant anticancer activity in human malignant melanoma A375 cells. This compound induced necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential as a chemical substance for melanoma treatment through the modulation of cell death pathways (Kong et al., 2018).
Synthesis and Design for Drug Development
The structural versatility of naphthyridine compounds facilitates their use in the synthesis and design of new drugs. A study focused on the structure-based design, synthesis, and biological evaluation of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides showed significant anticancer activity against the A549 cell line, illustrating the scaffold's potential in developing PDK1 inhibitors for cancer treatment (Vennila et al., 2020).
Molecular Docking and Pharmacological Evaluation
The computational and pharmacological evaluation of novel derivatives, including those related to naphthyridine, revealed their potential in toxicity assessment, tumor inhibition, and other pharmacological actions. Such studies utilize molecular docking to predict the interaction of these compounds with biological targets, providing a foundation for further development in various therapeutic areas (Faheem, 2018).
Structural Studies and Co-crystal Formation
Research on naphthyridine derivatives also extends to their structural analysis and co-crystal formation with other compounds. This area of study is crucial for understanding the molecular basis of the compound's activity and for the development of materials with specific properties (Karmakar et al., 2009).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-7-6-13(10-16(19)22)23-20(26)12-25-9-8-18-15(11-25)21(27)14-4-2-3-5-17(14)24-18/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZLFSXGNAUENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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